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cis-1,1,2,2,3,4-Hexafluorocyclobutane

Vaporization Material Delivery Process Engineering

cis-1,1,2,2,3,4-Hexafluorocyclobutane (C4H2F6, also known as HFC-C336ee) is a partially fluorinated cyclic hydrofluorocarbon with a unique stereochemistry, where fluorine atoms adopt a cis configuration on the cyclobutane ring. This compound exhibits distinct physical properties, including a boiling point of 63°C and a density of 1.7780 g/mL at 25°C, which are markedly different from its trans-isomer.

Molecular Formula C4H2F6
Molecular Weight 164.05 g/mol
CAS No. 22819-47-2
Cat. No. B1303413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1,1,2,2,3,4-Hexafluorocyclobutane
CAS22819-47-2
Molecular FormulaC4H2F6
Molecular Weight164.05 g/mol
Structural Identifiers
SMILESC1(C(C(C1(F)F)(F)F)F)F
InChIInChI=1S/C4H2F6/c5-1-2(6)4(9,10)3(1,7)8/h1-2H/t1-,2+
InChIKeyLMSLTAIWOIYSGZ-XIXRPRMCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-1,1,2,2,3,4-Hexafluorocyclobutane (CAS 22819-47-2): A Distinct Cyclic Hydrofluorocarbon for Precision Applications


cis-1,1,2,2,3,4-Hexafluorocyclobutane (C4H2F6, also known as HFC-C336ee) is a partially fluorinated cyclic hydrofluorocarbon with a unique stereochemistry, where fluorine atoms adopt a cis configuration on the cyclobutane ring . This compound exhibits distinct physical properties, including a boiling point of 63°C and a density of 1.7780 g/mL at 25°C, which are markedly different from its trans-isomer [1]. Its cyclic, hydrogen-containing structure imparts specific plasma dissociation characteristics and a low F/C ratio, differentiating it from both linear C4H2F6 isomers and fully fluorinated etch gases like octafluorocyclobutane (C4F8) [2].

Why cis-1,1,2,2,3,4-Hexafluorocyclobutane (HFC-C336ee) Cannot Be Substituted by Other Fluorocarbons


Despite sharing a molecular formula with other C4H2F6 isomers, the stereochemistry of cis-1,1,2,2,3,4-hexafluorocyclobutane imparts critical and quantifiable differences in physical properties and performance that preclude simple substitution. For example, its boiling point of 63°C is significantly higher than that of its trans-isomer (27°C), a difference that directly impacts vapor delivery systems and process windows [1]. Furthermore, its cyclic structure results in lower plasma dissociation compared to linear C4H2F6 isomers, which is a key determinant of etch selectivity and profile in semiconductor manufacturing [2]. These specific attributes require a rigorous, data-driven selection process, as detailed in the following evidence guide.

Quantitative Differentiation of cis-1,1,2,2,3,4-Hexafluorocyclobutane Against Analogs


Vapor Delivery: cis-HFC-C336ee Boiling Point is 36°C Higher than its trans-Isomer

The boiling point of cis-1,1,2,2,3,4-hexafluorocyclobutane is 63°C, compared to 27°C for its trans-isomer (CAS 23012-94-4) [1]. This 36°C difference dictates the compound's state at room temperature (cis is a liquid, trans is a gas under standard conditions) and influences the design of vapor delivery systems [1].

Vaporization Material Delivery Process Engineering

Material Density: cis-HFC-C336ee Exhibits a 14% Higher Density than its trans-Isomer

At 25°C, the density of cis-1,1,2,2,3,4-hexafluorocyclobutane is 1.7780 g/mL , whereas its trans-isomer has a density of 1.5580 g/mL [1]. This represents a quantifiable difference of 0.22 g/mL, or a relative increase of approximately 14% for the cis configuration.

Material Science Fluorocarbon Characterization Physical Properties

Plasma Etching Performance: Cyclic C4H2F6 Isomer Shows Lower Plasma Dissociation Than Linear Isomers

In plasma etching studies, the cyclic-structured C4H2F6 isomer (cis-1,1,2,2,3,4-hexafluorocyclobutane) exhibited lower dissociation in plasma compared to linear C4H2F6 isomers (hexafluoroisobutylene and (Z)-1,1,1,4,4,4-hexafluoro-2-butene) [1]. This difference in dissociation behavior is linked to the formation of distinct fluorocarbon polymer layers on etched surfaces, which is crucial for achieving high selectivity during SiO2 etching over an amorphous carbon layer (ACL) mask [1].

Semiconductor Manufacturing Plasma Etching High Aspect Ratio Contact (HARC)

Fluorine-to-Carbon Ratio: cis-HFC-C336ee Offers a Low F/C Ratio of 1.5 for Selective Polymer Formation

cis-1,1,2,2,3,4-Hexafluorocyclobutane (C4H2F6) has a fluorine-to-carbon (F/C) ratio of 1.5 [1]. This is lower than traditional etch gases such as octafluorocyclobutane (C4F8), which has an F/C ratio of 2.0, and significantly lower than CF4 (F/C ratio of 4.0) [1]. The lower F/C ratio of C4H2F6 isomers is a key parameter that promotes the formation of a protective fluorocarbon polymer layer during etching, which is essential for achieving high selectivity between the SiO2 layer and the mask material [2].

Semiconductor Manufacturing Plasma Etching Polymer Formation Etch Selectivity

Validated Application Scenarios for cis-1,1,2,2,3,4-Hexafluorocyclobutane Based on Differential Evidence


High Aspect Ratio Contact (HARC) Etching in Advanced Semiconductor Manufacturing

The use of cis-1,1,2,2,3,4-hexafluorocyclobutane is validated for next-generation HARC etching of SiO2 layers in memory devices like 3D NAND and DRAM. Its cyclic structure provides lower plasma dissociation and a distinct polymer formation profile compared to linear C4H2F6 isomers, enabling the highly selective etching of SiO2 over an amorphous carbon layer (ACL) mask, which is critical for creating structures with aspect ratios higher than 100 [1]. Its low F/C ratio of 1.5 further enhances this selectivity by promoting protective polymer formation, a property not achievable with higher F/C ratio gases like C4F8 [2].

Formulation of Azeotropic Compositions for Precision Cleaning and Solvent Applications

The compound's specific azeotropic behavior is documented in patent literature, where it forms azeotropic compositions with alcohols like methanol in specific weight ratios (e.g., 87-89 wt% cis-HFC-C336ee to 13-11 wt% methanol) under atmospheric pressure [1]. This property makes it suitable for formulating precision cleaning agents, drying agents, and foaming agents where a stable, non-flammable, and low-ozone-depleting solvent system is required [1].

Low Global Warming Potential (GWP) Fluorocarbon Research and Development

As a member of the C4H2F6 isomer family, cis-1,1,2,2,3,4-hexafluorocyclobutane is explicitly identified as having a low global warming potential (GWP), making it applicable for next-generation, environmentally conscious industrial processes [1]. Its distinct physical properties (63°C boiling point, 1.7780 g/mL density) compared to its trans-isomer [2] make it a specific candidate for research into new low-GWP refrigerants, blowing agents, or specialty gases where precise control over these parameters is essential.

Technical Documentation Hub

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